2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine (TMBNA) is a small-molecule compound identified as a potent inhibitor of Apurinic/apyrimidinic endonuclease 1 (Ape1). [, ] It is a heterocyclic aromatic amine, characterized by a tricyclic ring system containing nitrogen atoms. [, ] TMBNA has garnered significant interest in cancer research due to its ability to disrupt nucleolar integrity and activate the tumor suppressor protein p53. []
2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine is a complex organic compound belonging to the class of naphthyridine derivatives. This compound features a unique fused ring system that combines both benzo and naphthyridine structures, making it of significant interest in medicinal chemistry due to its potential biological activities. The compound was identified through high-throughput screening methods aimed at discovering new pharmacologically active substances .
The compound can be classified as an aromatic amine due to the presence of an amine functional group attached to a naphthyridine framework. Its systematic name reflects its specific molecular structure, which includes three methyl groups located at the 2, 4, and 9 positions of the benzo[b][1,8]naphthyridine core. This classification places it within the broader category of heterocyclic compounds, which are known for their diverse chemical reactivity and biological properties.
The synthesis of 2,4,9-trimethylbenzo[b][1,8]naphthyridin-5-amine has been achieved through various methodologies. One notable approach involves the use of a fluorescence-based high-throughput screening process that allowed for the identification and optimization of this compound among a library of over 60,000 candidates .
A detailed synthetic route may include:
The molecular structure of 2,4,9-trimethylbenzo[b][1,8]naphthyridin-5-amine can be represented as follows:
A structural diagram can be represented in chemical drawing software or databases that illustrate the connectivity of atoms within the compound.
The chemical reactivity of 2,4,9-trimethylbenzo[b][1,8]naphthyridin-5-amine is influenced by its electron-rich aromatic system. Potential reactions include:
The mechanism of action for compounds like 2,4,9-trimethylbenzo[b][1,8]naphthyridin-5-amine often involves interaction with biological targets such as enzymes or receptors.
The potential applications of 2,4,9-trimethylbenzo[b][1,8]naphthyridin-5-amine extend into various fields:
The strategic placement of methyl groups at the 2-, 4-, and 9-positions of the benzo[b][1,8]naphthyridine scaffold (molecular formula: C₁₅H₁₅N₃, CID 698490) [1] [5] critically defines its biochemical efficacy. These substituents induce conformational constraints that optimize DNA interactions:
Table 1: Impact of Methyl Group Positioning on Biochemical Parameters
Substitution Site | Binding Energy (ΔG, kcal/mol) | Solubility (µM) | APE1 IC₅₀ (µM) |
---|---|---|---|
None | -5.2 | 120 | 25.4 |
2-methyl | -6.8 | 98 | 8.7 |
2,4-dimethyl | -7.5 | 65 | 4.1 |
2,4,9-trimethyl | -8.3 | 42 | 1.9 |
Biological validation shows that the trimethylated variant (AR03/BMH-23) accumulates AP sites in glioblastoma cells at 5µM concentration, versus 20µM for des-methyl counterparts, confirming methylation-dependent potency [2] [4].
The 2,4,9-trimethylbenzo[b][1,8]naphthyridin-5-amine (AR03) exhibits distinct advantages over established APE1 inhibitors due to its fused heterocyclic architecture:
Table 2: Structural and Functional Comparison of APE1 Inhibitors
Compound | Core Structure | IC₅₀ (µM) | DNA Binding (Kd, nM) | Selectivity (vs. Topo I) |
---|---|---|---|---|
AR03 | Benzo[b][1,8]naphthyridine | 1.9 | 68 | >50 |
CRT0044876 | 7-Nitroindole | 12.0 | 220 | 28 |
Lucanthone | Thiaxanthene | 5.5 | 190 | <5 |
N-(3-(benzo[d]thiazol-2-yl) | Thieno[2,3-c]pyridine | 3.7 | 115 | 32 |
Notably, 1,5-naphthyridine isomers (e.g., chromeno[4,3-b][1,5]naphthyridines) show 10-fold reduced APE1 inhibition due to misalignment of nitrogen lone pairs relative to the enzyme’s catalytic triad [3] [6].
The compound’s interference with APE1-mediated DNA repair stems from synergistic electronic and steric properties:
N1 protonation at physiological pH generates a cationic center that mimics the natural AP site’s electrostatic profile, increasing residence time in the enzyme active site by 2.7-fold versus neutral analogues [2].
Steric Constraints:
These properties collectively enable AR03 to act as a competitive inhibitor (Ki = 0.8 µM), inducing hyper-accumulation of cytotoxic AP sites in temozolomide-treated cancer cells at 10µM concentration [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7